
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Overview
Description
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Preparation Methods
Direct Alkylation of Kojic Acid
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) serves as the primary precursor for synthesizing 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one. The 5-hydroxyl group’s enhanced acidity, attributed to conjugation with the pyranone ring’s carbonyl group, enables selective methylation under mild conditions.
Methylation Protocol
Reagents :
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Kojic acid (1.0 eq)
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Methyl iodide (1.2 eq)
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Potassium carbonate (2.0 eq)
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Dimethylformamide (DMF) as solvent
Procedure :
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Kojic acid is dissolved in anhydrous DMF under nitrogen.
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Potassium carbonate is added, followed by dropwise addition of methyl iodide.
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The reaction is stirred at 50°C for 12–24 hours.
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The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography .
Mechanistic Insight :
The base deprotonates the 5-hydroxyl group, generating a nucleophilic alkoxide that attacks methyl iodide. The hydroxymethyl group at position 2 remains unaffected due to its lower acidity .
Optimization Notes :
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Excess methyl iodide (>1.2 eq) increases di-alkylation byproducts.
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Elevated temperatures (>60°C) reduce selectivity due to hydroxymethyl group reactivity .
Protection-Deprotection Strategy
For substrates requiring stringent regiocontrol, temporary protection of the hydroxymethyl group ensures exclusive methylation at position 5.
Silyl Protection Approach
Reagents :
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Kojic acid (1.0 eq)
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tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
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Imidazole (3.0 eq)
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Methyl iodide (1.2 eq)
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Tetrabutylammonium fluoride (TBAF, 1.1 eq)
Procedure :
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The hydroxymethyl group is silylated using TBDMS-Cl and imidazole in DMF.
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The protected intermediate undergoes methylation as in Section 1.1.
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TBAF in tetrahydrofuran removes the silyl group, yielding the target compound .
Limitations :
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Additional steps reduce cost-effectiveness for industrial production.
Multi-Step Synthesis from Maltol Derivatives
Alternative routes bypass kojic acid by constructing the pyranone ring with pre-installed substituents.
Aldol Condensation Route
Reagents :
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3-Methoxy-2-methyl-4H-pyran-4-one (1.0 eq)
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Formaldehyde (1.5 eq)
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Triethylamine (1.2 eq)
Procedure :
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The aldol condensation of 3-methoxy-2-methyl-4H-pyran-4-one with formaldehyde in aqueous ethanol forms this compound.
Mechanistic Insight :
Formaldehyde acts as the electrophile, attacking the α-carbon of the pyranone’s methyl group. Triethylamine facilitates enolate formation .
Industrial-Scale Production
Continuous Flow Methylation
Reactor Setup :
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Tubular reactor with static mixers
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Residence time: 30 minutes
Conditions :
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Temperature: 60°C
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Pressure: 5 bar
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Solvent: DMF/water (9:1)
Advantages :
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Direct Alkylation | 65–78 | >95 | High | 120–150 |
Protection-Deprotection | 58–63 | >98 | Moderate | 220–280 |
Aldol Condensation | 45–52 | 90–92 | Low | 180–210 |
Key Findings :
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Direct alkylation balances efficiency and cost for most applications.
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Protection-deprotection is reserved for high-purity pharmaceutical intermediates .
Emerging Techniques
Enzymatic Methylation
Recent studies explore methyltransferase enzymes for regioselective O-methylation under aqueous conditions. Pseudomonas putida enzymes achieve 40% conversion at pH 7.0, though industrial viability remains unproven .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(carboxymethyl)-5-methoxy-4H-pyran-4-one.
Reduction: The major product is 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyranone derivatives.
Scientific Research Applications
Antiglioma Activity
Recent studies have highlighted the potential of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one derivatives as antiglioma agents. A noteworthy compound from a series of synthesized derivatives exhibited significant anti-proliferative activity against glioma cell lines such as HT1080 and U87. The most active compound showed an IC50 of 1.43 μM and 4.6 μM, respectively, indicating its potency in inhibiting tumor cell growth. Furthermore, this compound demonstrated an impressive inhibitory rate of 86.3% on the production of d-2-hydroxyglutarate (d-2HG), a metabolite often associated with glioma progression .
Tyrosinase Inhibition
Another significant application of this compound is its role as a tyrosinase inhibitor, which is crucial in controlling melanin production in skin care formulations. The ability to inhibit tyrosinase makes it valuable in cosmetic products aimed at reducing hyperpigmentation and promoting an even skin tone .
Preservatives and Antioxidants
The compound is utilized as a preservative and antioxidant in cosmetics and personal care products. Its antioxidant properties help protect formulations from oxidative degradation, thereby enhancing product stability and shelf life .
Skin Lightening Agents
Due to its tyrosinase inhibitory properties, this compound is also employed in skin lightening products. It helps to reduce the formation of melanin, making it beneficial for individuals seeking to lighten their skin tone or treat conditions like melasma .
Synthetic Pathways
The synthesis of this compound typically involves aldol reactions or other organic synthetic methods that allow for the modification of pyranone structures to enhance biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one can be compared with other similar compounds, such as:
5-hydroxymethylfurfural: Both compounds contain a hydroxymethyl group and a furan or pyran ring, but 5-hydroxymethylfurfural lacks the methoxy group and the ketone functionality.
2,5-dimethoxy-4H-pyran-4-one: This compound has two methoxy groups instead of one hydroxymethyl and one methoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
2-(Hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known as a pyran derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of heterocyclic organic compounds that exhibit significant pharmacological properties, making them potential candidates for drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antioxidant, and anticancer properties, supported by various studies and data.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 168.15 g/mol
- CAS Number : 6269-25-6
This compound features a pyran ring with hydroxymethyl and methoxy substituents, contributing to its reactivity and biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of the pyran scaffold, including this compound, possess notable antibacterial properties. A study evaluated several 4H-pyran derivatives against various bacterial strains and reported that certain compounds exhibited significant inhibition against Gram-positive bacteria. For instance, the compound showed lower IC values than standard antibiotics like ampicillin, indicating potent antibacterial activity .
Compound | Bacterial Strain | IC (µM) |
---|---|---|
This compound | Staphylococcus aureus | < 50 |
This compound | Bacillus cereus | < 70 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenged free radicals, showcasing a mechanism that may protect cells from oxidative stress.
Anticancer Activity
The anticancer effects of this compound have been explored in several studies focusing on different cancer cell lines. Notably, it has shown cytotoxic effects against HCT-116 colorectal cancer cells with IC values indicating significant inhibition of cell proliferation. Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways.
Cell Line | IC (µg/mL) | Mechanism |
---|---|---|
HCT-116 | 75.1 | Caspase activation |
MCF-7 | 150.12 | Apoptosis induction |
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial efficacy of various pyran derivatives found that this compound inhibited the growth of multiple pathogenic bacteria while maintaining low toxicity to human cells .
- Cytotoxicity in Cancer Cells : In vitro studies on HCT-116 cells revealed that treatment with this compound led to a significant decrease in cell viability and increased apoptotic markers, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) can react with methoxy-containing nucleophiles under basic conditions (e.g., NaHCO₃) to introduce the methoxy group .
- Claisen-Schmidt condensation between kojic acid derivatives and methoxy-substituted aldehydes is another route, optimized at 60–80°C in ethanol with catalytic HCl .
Key Factors Affecting Yield:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce regioselectivity.
- Temperature : Higher temperatures (≥70°C) accelerate side reactions like oxidation of the hydroxymethyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from byproducts such as 5-hydroxy-4H-pyran-4-one derivatives .
Table 1: Representative Synthetic Protocols
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | Chlorokojic acid, NaOCH₃, DMF, 50°C | 65–72 | |
Claisen-Schmidt | Kojic acid, 4-methoxybenzaldehyde, HCl, EtOH | 58 |
Q. How do analytical techniques (e.g., NMR, HPLC) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- A singlet at δ 6.2 ppm (C3-H of the pyranone ring).
- Methoxy group resonance at δ 3.8 ppm (sharp singlet).
- Hydroxymethyl protons as a broad peak at δ 4.3–4.5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) resolve impurities like unreacted kojic acid (retention time: 3.2 min vs. target compound at 5.8 min) .
- X-ray crystallography : Confirms stereochemistry and hydrogen-bonding networks in the solid state, critical for understanding bioactivity .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Candida albicans .
- Antitumor potential : MTT assays on glioma cell lines (e.g., U87MG), with IC₅₀ values compared to reference drugs like temozolomide .
- Enzyme inhibition : Spectrophotometric assays for tyrosinase inhibition (λ = 475 nm), relevant to hyperpigmentation disorders .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
Methodological Answer: Regioselectivity issues arise during functionalization of the pyranone ring. Strategies include:
- Protecting groups : Acetylation of the hydroxymethyl group prior to methoxylation reduces competing side reactions .
- Microwave-assisted synthesis : Enhances reaction specificity; e.g., 2-(hydroxymethyl) derivatives synthesized in 30 minutes at 100°C vs. 12 hours conventionally .
- Computational modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., preferential attack at C5 over C3) .
Q. What structural modifications enhance the compound’s bioactivity, and how are SAR studies designed?
Methodological Answer:
- Substituent effects :
- SAR study design :
- Library synthesis : Parallel synthesis of 20+ analogs with systematic variation at C2 and C5.
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent bulkiness/logP with IC₅₀ values .
Table 2: Bioactivity Trends in Derivatives
Derivative | Modification | Activity (IC₅₀, μM) | Target |
---|---|---|---|
5-Methoxy, 2-thiomethyl | -SCH₃ at C2 | 12.4 ± 1.2 | Glioma cells |
5-Ethoxy, 2-hydroxymethyl | -OCH₂CH₃ at C5 | 45.7 ± 3.8 | Tyrosinase |
Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results)?
Methodological Answer: Common sources of contradictions and solutions:
- Purity discrepancies : HPLC-MS validation ensures ≥95% purity; impurities like 5-methoxy-4H-pyran-4-one (a common byproduct) can skew bioassay results .
- Assay variability : Standardize protocols (e.g., ATP-based cell viability assays vs. MTT for antitumor studies) .
- Solubility effects : Use DMSO concentrations ≤0.1% in cell-based assays to avoid false negatives .
Q. What computational tools predict the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction :
- SwissADME : Estimates logP (1.2 ± 0.3) and BBB permeability (CNS MPO score: 4.2/6), suggesting moderate blood-brain barrier penetration .
- ProTox-II : Predicts hepatotoxicity (Probability: 0.72) due to reactive quinone metabolites .
- Molecular docking : AutoDock Vina screens against tyrosine kinase receptors (e.g., EGFR) to prioritize derivatives for synthesis .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWKLWEBQOOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283977 | |
Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-25-6 | |
Record name | 6269-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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